molecular formula C17H28ClNO2 B6416934 1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride CAS No. 5217-38-9

1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride

Cat. No.: B6416934
CAS No.: 5217-38-9
M. Wt: 313.9 g/mol
InChI Key: QTALRCKOTQPELR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride typically involves several steps:

    Synthetic Routes: The synthesis begins with the preparation of the piperidine ring, followed by the introduction of the phenoxy group. The final step involves the addition of the hydrochloride group to form the hydrochloride salt.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

1-(Piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-(Piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(piperidin-1-yl)propan-2-ol and 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one share structural similarities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-piperidin-1-yl-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-14(2)15-6-8-17(9-7-15)20-13-16(19)12-18-10-4-3-5-11-18;/h6-9,14,16,19H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTALRCKOTQPELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377849
Record name F0119-0020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5217-38-9
Record name F0119-0020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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